![molecular formula C15H18N4O2 B2846149 N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide CAS No. 1950580-89-8](/img/structure/B2846149.png)
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
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Overview
Description
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, commonly known as CCPA, is a selective A1 adenosine receptor agonist. It is a small molecule that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
CCPA has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
CCPA selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP. This, in turn, leads to the inhibition of protein kinase A and the activation of potassium channels. The net effect of these actions is the inhibition of neurotransmitter release, resulting in the neuroprotective effects of CCPA.
Biochemical and Physiological Effects:
CCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA, resulting in a decrease in excitotoxicity. Additionally, CCPA has been shown to increase cerebral blood flow, resulting in improved oxygen and glucose delivery to the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCPA is its selectivity for the A1 adenosine receptor. This makes it a useful tool for studying the role of the A1 adenosine receptor in various physiological processes. However, one limitation of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
Future Directions
There are several potential future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases. Additionally, there is interest in studying the effects of CCPA on other physiological processes, such as cardiovascular function and immune function. Finally, there is interest in developing more potent and selective A1 adenosine receptor agonists based on the structure of CCPA.
Synthesis Methods
The synthesis of CCPA involves several steps. The first step is the reaction of 2-cyanocyclopentanone with methyl magnesium bromide, followed by the reaction of the resulting compound with 2-bromopyrazine. The final step involves the reaction of the resulting compound with cyclopropylmethanol and subsequent purification. The overall yield of CCPA is around 40%.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-10-15(5-1-2-6-15)19-14(20)12-7-18-13(8-17-12)21-9-11-3-4-11/h7-8,11H,1-6,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSGEKGOIFUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CN=C(C=N2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
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